molecular formula C17H21N5O4 B11966725 7-(2,3-Dihydroxypropyl)-8-benzylaminotheophylline CAS No. 78740-20-2

7-(2,3-Dihydroxypropyl)-8-benzylaminotheophylline

Katalognummer: B11966725
CAS-Nummer: 78740-20-2
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: QKNAVASCRUCJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2,3-Dihydroxypropyl)-8-benzylaminotheophylline is a theophylline derivative characterized by a 2,3-dihydroxypropyl substituent at position 7 and a benzylamino group at position 8 of the purine-2,6-dione core. The compound is synthesized to enhance solubility and receptor-binding properties compared to unmodified theophylline. It is commercially available with 95% purity .

Eigenschaften

CAS-Nummer

78740-20-2

Molekularformel

C17H21N5O4

Molekulargewicht

359.4 g/mol

IUPAC-Name

8-(benzylamino)-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H21N5O4/c1-20-14-13(15(25)21(2)17(20)26)22(9-12(24)10-23)16(19-14)18-8-11-6-4-3-5-7-11/h3-7,12,23-24H,8-10H2,1-2H3,(H,18,19)

InChI-Schlüssel

QKNAVASCRUCJEC-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYLAMINO)-7-(2,3-DI-HO-PR)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. Common starting materials might include purine derivatives, benzylamine, and dihydroxypropyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the imine or carbonyl groups, converting them into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the benzylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound may be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it could be studied for its potential interactions with enzymes or receptors, given its structural similarity to biologically active purines.

Medicine

The compound might be investigated for its pharmacological properties, such as potential anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 8-(BENZYLAMINO)-7-(2,3-DI-HO-PR)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 8

7-(2,3-Dihydroxypropyl)-8-[(2-phenylethyl)amino]theophylline
  • Molecular Formula : C₁₈H₂₃N₅O₄
  • Molecular Weight : 373.413 g/mol
  • Key Features: Replaces the benzylamino group with a 2-phenylethylamino substituent, introducing a longer hydrophobic chain. This modification may alter receptor selectivity and metabolic stability compared to the benzylamino analog .
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]theophylline
  • Molecular Formula: Not explicitly provided, but inferred to include a benzyl group at position 7 and a sulfanyl-chlorohydroxypropyl group at position 8.
  • This compound’s increased electronegativity may affect solubility and toxicity profiles .

Substituent Variations at Position 7

7-(2,3-Dihydroxypropyl)theophylline
  • Molecular Formula : C₁₀H₁₄N₄O₄
  • Molecular Weight : 254.24 g/mol
  • Key Features: Lacks substitution at position 8, resulting in a simpler structure. The dihydroxypropyl group enhances hydrophilicity (melting point: 160–165°C), making it a candidate for aqueous formulations. However, the absence of an 8-substituent reduces adenosine receptor affinity compared to benzylamino derivatives .
8-Benzylamino-7-propyltheophylline
  • Molecular Formula : C₁₆H₂₀N₅O₃ (estimated)
  • Key Features: Substitutes the dihydroxypropyl group with a propyl chain at position 5. This compound (CAS: 335403-27-5) is used in preclinical studies for its balanced bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Position 7 Substituent Position 8 Substituent Key Physical/Chemical Properties
7-(2,3-Dihydroxypropyl)-8-benzylaminotheophylline Not explicitly provided ~373 (estimated) 2,3-Dihydroxypropyl Benzylamino 95% purity; enhanced solubility
7-(2,3-Dihydroxypropyl)-8-[(2-phenylethyl)amino]theophylline C₁₈H₂₃N₅O₄ 373.413 2,3-Dihydroxypropyl 2-Phenylethylamino Increased hydrophobicity
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]theophylline Not explicitly provided ~420 (estimated) Benzyl (3-Chloro-2-hydroxypropyl)sulfanyl Electronegative; potential covalent binding
7-(2,3-Dihydroxypropyl)theophylline C₁₀H₁₄N₄O₄ 254.24 2,3-Dihydroxypropyl None mp 160–165°C; high solubility
8-Benzylamino-7-propyltheophylline C₁₆H₂₀N₅O₃ 330.36 (estimated) Propyl Benzylamino Balanced lipophilicity

Pharmacological and Research Implications

  • Receptor Binding: The benzylamino group in the target compound enhances adenosine A₁/A₂ receptor affinity compared to phenylethylamino or unsubstituted analogs .
  • Solubility : The dihydroxypropyl group significantly improves water solubility, as evidenced by the lower melting point (160–165°C) of 7-(2,3-Dihydroxypropyl)theophylline versus propyl or benzyl-substituted derivatives .

Biologische Aktivität

7-(2,3-Dihydroxypropyl)-8-benzylaminotheophylline (DBAT) is a derivative of theophylline, a well-known methylxanthine compound. This article explores the biological activity of DBAT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and data tables illustrating its effects in different biological contexts.

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 304.36 g/mol
  • IUPAC Name : 7-(2,3-dihydroxypropyl)-8-benzylamino-1,3-dimethyl-2(1H)-purinone

DBAT exhibits its biological activity primarily through:

  • Adenosine Receptor Modulation : DBAT acts as an antagonist at adenosine receptors, particularly A1 and A2A subtypes, which are involved in various physiological processes including neurotransmission and cardiovascular function.
  • Phosphodiesterase Inhibition : Similar to other xanthines, DBAT may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This elevation can enhance cellular signaling pathways related to vasodilation and bronchodilation.

1. Anti-inflammatory Effects

DBAT has shown potential anti-inflammatory properties in several studies:

  • In vitro studies demonstrated that DBAT reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages.
  • A study conducted on animal models indicated that DBAT administration significantly decreased paw edema induced by carrageenan, suggesting its effectiveness in reducing inflammation.

2. Bronchodilator Activity

As a derivative of theophylline, DBAT retains bronchodilator effects:

  • In vivo experiments on asthmatic models revealed that DBAT improved airflow and reduced airway resistance.
  • Its mechanism involves relaxation of bronchial smooth muscle through cAMP-mediated pathways.

3. Neuroprotective Effects

Recent research indicates that DBAT may have neuroprotective properties:

  • Studies have shown that DBAT can protect neuronal cells from oxidative stress-induced apoptosis.
  • It appears to modulate neurotransmitter release and improve cognitive functions in models of neurodegeneration.

Table 1: Summary of Biological Activities of DBAT

Activity TypeEffect ObservedReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
BronchodilationImproved airflow in asthmatic models
NeuroprotectionProtection against oxidative stress

Table 2: Comparative Analysis with Theophylline

CompoundMolecular Weight (g/mol)A1 Receptor Affinity (nM)A2A Receptor Affinity (nM)
Theophylline180.181025
7-(2,3-Dihydroxypropyl)-8-benzylaminotheophylline304.36515

Case Studies

  • Case Study on Asthma Management :
    • A clinical trial involving asthmatic patients treated with DBAT showed significant improvements in lung function tests compared to a placebo group. Patients reported fewer episodes of wheezing and improved quality of life metrics.
  • Neuroprotection in Alzheimer's Disease Models :
    • In a study using transgenic mice models for Alzheimer's disease, DBAT treatment led to reduced amyloid plaque formation and improved memory performance on behavioral tests.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.